Structural and Crystallographic Elucidation of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione
Structural and Crystallographic Elucidation of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction and Mechanistic Basis
The compound 1-(4-Chlorophenyl)pyrrolidine-2,4-dione (CAS: 114473-83-5) is a highly versatile organic building block built upon a tetramic acid core[1]. Compounds featuring the pyrrolidine-2,4-dione ring system have long been prioritized in pharmaceutical and agrochemical pipelines due to their remarkable biological profiles, acting as antibiotics, antiviral agents, and potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD) in herbicidal applications (e.g., tenuazonic acid)[2][3].
The defining structural feature of this scaffold is the highly acidic methylene bridge at the C3 position, flanked by two carbonyl groups at C2 and C4. While simple tetramic acids readily undergo keto-enol tautomerization yielding multiple enol forms[2][3], computational databases characterize standard 1-(4-Chlorophenyl)pyrrolidine-2,4-dione with 0 hydrogen-bond donors and 2 hydrogen-bond acceptors, implying that the pristine, unfunctionalized molecule is evaluated predominantly in its highly stable diketo state[1]. The strategic placement of a 4-chlorophenyl moiety at the N1 position uniquely alters the electron density of the parent core. The inductive, electron-withdrawing effect of the para-chloro substituent increases the stability of reactive intermediates, while the steric bulk dictates crystal packing and solid-state geometry.
Below is a relational overview of how the sub-structural components of this molecule govern downstream applications and material properties.
Graphviz Diagram 1: Structural causality and downstream functional mapping of the scaffold.
Computed Profiling
To establish baseline expectations for the crystal density, unit cell parameters, and polarity of the system, Table 1 details the physicochemical profile derived from established chemical library data.
Table 1: Physicochemical and Computed Properties
| Parameter | Value | Causality / Relevance |
|---|---|---|
| CAS Number | 114473-83-5[1] | Unique identifier for the specific para-chloro substituted isomer. |
| Molecular Formula | C₁₀H₈ClNO₂[1] | Dictates required elemental ratios for expected X-ray cell volume. |
| Molecular Weight | 209.63 g/mol [1] | Informs precise density calculations (
Crystal Cultivation Protocol: A Self-Validating System
Pyrrolidine-2,4-dione derivatives frequently experience severe twining or precipitate amorphously if crystallization kinetics are not strictly controlled. A well-designed, thermodynamically driven vapor diffusion experiment is necessary.
Methodology: Vapor Diffusion
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Solvent Matrix Selection: Dissolve 25 mg of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione in 1.5 mL of dichloromethane (CH₂Cl₂).
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Causality: CH₂Cl₂ effectively breaks down initial agglomerates. Given a LogP of 1.6458[1], the moderate lipophilicity ensures rapid dissolution in non-polar halogenated solvents over purely aqueous media.
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Particulate Filtration: Pass the saturated solution through a 0.22 μm PTFE syringe filter into a clean 5-dram glass vial.
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Causality: Eliminates nucleation inhibitors and dust, ensuring that the critical nucleation radius is achieved exclusively via homogenous saturation rather than heterogeneous phase defects.
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Anti-Solvent Diffusion: Place the unsealed 5-dram vial inside a 20-dram glass jar containing 10 mL of n-hexane. Seal the outer jar completely with PTFE tape.
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Causality: Hexane vapor diffuses slowly into the CH₂Cl₂ solution. The gradual alteration of the continuous phase polarity initiates defect-free crystalline lattice assembly.
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Optical Validation: After 48–72 hours, harvest the resulting block-like crystals. Evaluate under a polarized light microscope.
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Validation: Rotate the cross-polarizers. An acceptable single crystal will exhibit absolute and sharp optical extinction at 90° intervals. Complete darkness verifies uniform, long-range translational symmetry.
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Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
The resolution of delicate dihedral geometries in halogenated heterocycles demands strict adherence to rigorous X-ray protocols. Following methodology standards typical for 3-substituted and pristine pyrrolidine-2,4-diones[2][4], the workflow is executed as follows:
Graphviz Diagram 2: Step-by-step SC-XRD characterization workflow for heterocycles.
Data Acquisition & Cryogenics
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Mounting: An optically verified crystal (e.g., 0.20 × 0.18 × 0.16 mm) is heavily coated in paratone oil and transferred directly to a nylon goniometer cryo-loop[2][4].
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Thermal Shock Avoidance: The system is placed within an N₂ cold stream at exactly 90 K[4].
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Causality: Quench-freezing in paratone creates an amorphous glass, securing the crystal without generating parasitic ice rings. Low-temperature data collection severely restricts thermal vibration, reducing the Debye-Waller factor and effectively shrinking atomic anisotropic displacement ellipsoids. This is critical for resolving precise carbon-carbon and carbon-nitrogen bond lengths around the heterocyclic ring[3].
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Diffraction Source: Monochromated Mo-Kα X-radiation (
= 0.71073 Å) from a CCD area detector[2][4] minimizes deep absorption artifacts commonly caused by the heavy chlorine substituent.
Computational Refinement and Output Data
Data are integrated and subjected to empirical absorption correction (e.g., SADABS)[4]. Structure solution heavily relies on Direct Methods (SHELXS), followed by iterative full-matrix least-squares refinements against
Table 2: Representative Refinement Targets for Tetramic Acid Cores
| Parameter | Methodological Target / Expected Standard |
|---|---|
| Crystal System | Orthorhombic or Monoclinic typical for analogous 2,4-diones[2]. |
| Refinement Scheme | Full-matrix least-squares on
Key Structural Features and Discussion
Once successfully solved, researchers must analyze specific crystallographic phenomena critical to 1-(4-Chlorophenyl)pyrrolidine-2,4-dione:
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The Rotatable Bond Torsion: Analysis of analogous structures suggests that the 4-chlorophenyl ring and the respective connected pyrrolidine-2,4-dione ring do not exist in absolute perfect coplanarity due to steric clashes[3]. Instead, the system offsets itself across the N1-C(Aryl) bond to minimize interaction between the C2 carbonyl oxygen and the ortho-hydrogens of the aromatic ring.
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Intermolecular Packing: With an absence of classical N-H or O-H hydrogen bond donors in the standard diketo form[1], crystal cohesion fundamentally relies on weaker interactions. Expect the primary stabilizing forces within the lattice to be weak C–H···O=C hydrogen bridges and C–Cl···
interactions connecting alternating antiparallel planes of molecules.
References
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PubChem (2025). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | Computed Properties. National Center for Biotechnology Information. [Link]
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RSC Advances (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives... Royal Society of Chemistry. Retrieved from:[Link]
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IUCr Journals / Acta Crystallographica (2005). 1-Benzyl-3-(α-hydroxybenzylidene)pyrrolidine-2,4-dione. International Union of Crystallography. Retrieved from:[Link][2]
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ARKIVOC (2008). 5-sec-butyl-3-(1-substituted-amino)ethylidene-1H-pyrrolidine-2,4-diones. ARKAT USA. Retrieved from: [Link][3]
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Heterocycles (2006). A New Pyrrolidine-2,4-dione Derivative, Vermelhotin, Isolated From Unidentified Fungus IFM 52672. Clockss. Retrieved from: [Link][4]
